

Anisylacetone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Anisylacetone

Cat. No.: B1665111

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This technical guide provides an in-depth overview of **Anisylacetone**, also known as 4-(4-methoxyphenyl)butan-2-one, tailored for researchers, scientists, and professionals in drug development. This document covers its chemical identity, synthesis, and known biological activities, presenting data in a structured and accessible format.

Chemical Identity and Nomenclature

Anisylacetone is an organic compound valued for its aromatic properties and as a subject of scientific research.

Identifier	Value
IUPAC Name	4-(4-methoxyphenyl)butan-2-one
CAS Number	104-20-1[1]
Molecular Formula	C ₁₁ H ₁₄ O ₂ [1]
Molecular Weight	178.23 g/mol [1]
Synonyms	Anisyl Acetone, 4-(p-Methoxyphenyl)-2-butanone, Raspberry ketone methyl ether

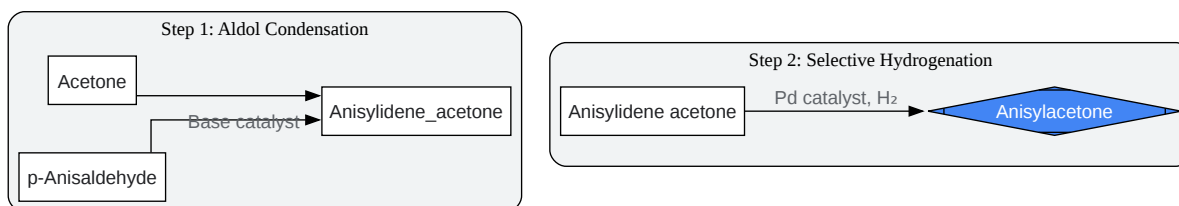
Physicochemical Properties

A summary of the key physicochemical properties of **Anisylacetone** is provided below.

Property	Value
Appearance	Colorless to pale yellow oily liquid[2]
Odor	Sweet, floral, fruity
Melting Point	8 °C[3][4]
Boiling Point	152-153 °C at 15 mmHg[3][5]
Density	1.046 g/mL at 25 °C[3][4]
Refractive Index	1.519-1.521 at 20 °C[4]
Solubility	Slightly soluble in Chloroform and Methanol[4]

Synthesis of Anisylacetone

The synthesis of **Anisylacetone** can be achieved through the condensation of p-anisaldehyde with acetone, followed by selective hydrogenation.[2][3]



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A generalized workflow for the synthesis of **Anisylacetone**.

Experimental Protocol: Representative Synthesis

The following is a representative protocol for the synthesis of **Anisylacetone**.

Materials:

- p-Anisaldehyde
- Acetone
- Sodium hydroxide (NaOH)
- Palladium on carbon (Pd/C) catalyst
- Hydrogen gas (H₂)
- Ethanol
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Hydrogenation apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

Step 1: Aldol Condensation to form Anisylidene acetone

- In a round-bottom flask, dissolve p-anisaldehyde in an excess of acetone.
- Slowly add an aqueous solution of sodium hydroxide to the flask while stirring at room temperature.

- Continue stirring the mixture until a precipitate forms, indicating the formation of anisylidene acetone.
- Filter the precipitate and wash it with cold water to remove any remaining NaOH.
- Recrystallize the crude product from ethanol to obtain pure anisylidene acetone.

Step 2: Selective Hydrogenation to form **Anisylacetone**

- In a hydrogenation apparatus, dissolve the purified anisylidene acetone in ethyl acetate.
- Add a catalytic amount of Pd/C to the solution.
- Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
- Filter the reaction mixture to remove the Pd/C catalyst.
- Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield **Anisylacetone**.

Biological Activities and Experimental Protocols

Anisylacetone has been reported to exhibit several biological activities, including anti-aging effects on the skin and cytotoxic effects against leukemia cells.^[1]

Anti-Aging Effects: Stimulation of Collagen and Hyaluronic Acid Synthesis

Anisylacetone has been shown to stimulate the synthesis of collagen and hyaluronic acid in the skin, suggesting its potential as an anti-aging agent.^[1]

This protocol describes a method to quantify collagen production by human dermal fibroblasts in culture.

Materials:

- Human dermal fibroblasts (HDFs)
- Cell culture medium (e.g., DMEM with 10% FBS)
- **Anisylacetone**
- Sirius Red dye solution (0.1% in saturated picric acid)
- 0.01 M HCl
- 0.5 M NaOH
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates
- Spectrophotometer

Procedure:

- Seed HDFs into 96-well plates and culture until they reach confluence.
- Replace the culture medium with fresh medium containing various concentrations of **Anisylacetone**. Include a vehicle control.
- Incubate the cells for 48-72 hours.
- After incubation, remove the medium and wash the cell layer with PBS.
- Fix the cells with an appropriate fixative (e.g., methanol) for 10 minutes.
- Stain the fixed cells with Sirius Red dye solution for 1 hour at room temperature.
- Wash the stained cells with 0.01 M HCl to remove unbound dye.
- Elute the bound dye with 0.5 M NaOH.
- Measure the absorbance of the eluted dye at a wavelength of 540 nm using a spectrophotometer.

- Quantify the amount of collagen by comparing the absorbance values to a standard curve prepared with known concentrations of collagen.

This protocol outlines a competitive ELISA method for quantifying hyaluronic acid in cell culture supernatants.

Materials:

- Cell culture supernatant from **Anisylacetone**-treated cells
- Hyaluronic acid (HA) standard
- HA binding protein (HABP)
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 2 M H₂SO₄)
- 96-well ELISA plates
- Plate washer
- Microplate reader

Procedure:

- Coat a 96-well ELISA plate with HA and incubate overnight at 4°C.
- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
- Add HA standards and cell culture supernatants to the wells, followed by the addition of HABP. Incubate for 2 hours at room temperature.
- Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

- Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
- Stop the reaction by adding the stop solution.
- Measure the absorbance at 450 nm using a microplate reader. The concentration of HA in the samples is inversely proportional to the absorbance.

Cytotoxic Effects on Leukemia Cells

Anisylacetone has been found to be effective against basophilic leukemia cells in vitro.^[1]

This protocol describes the use of an MTS assay to determine the cytotoxic effects of **Anisylacetone** on leukemia cells.

Materials:

- Leukemia cell line (e.g., K562)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Anisylacetone**
- MTS reagent
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)
- Microplate reader

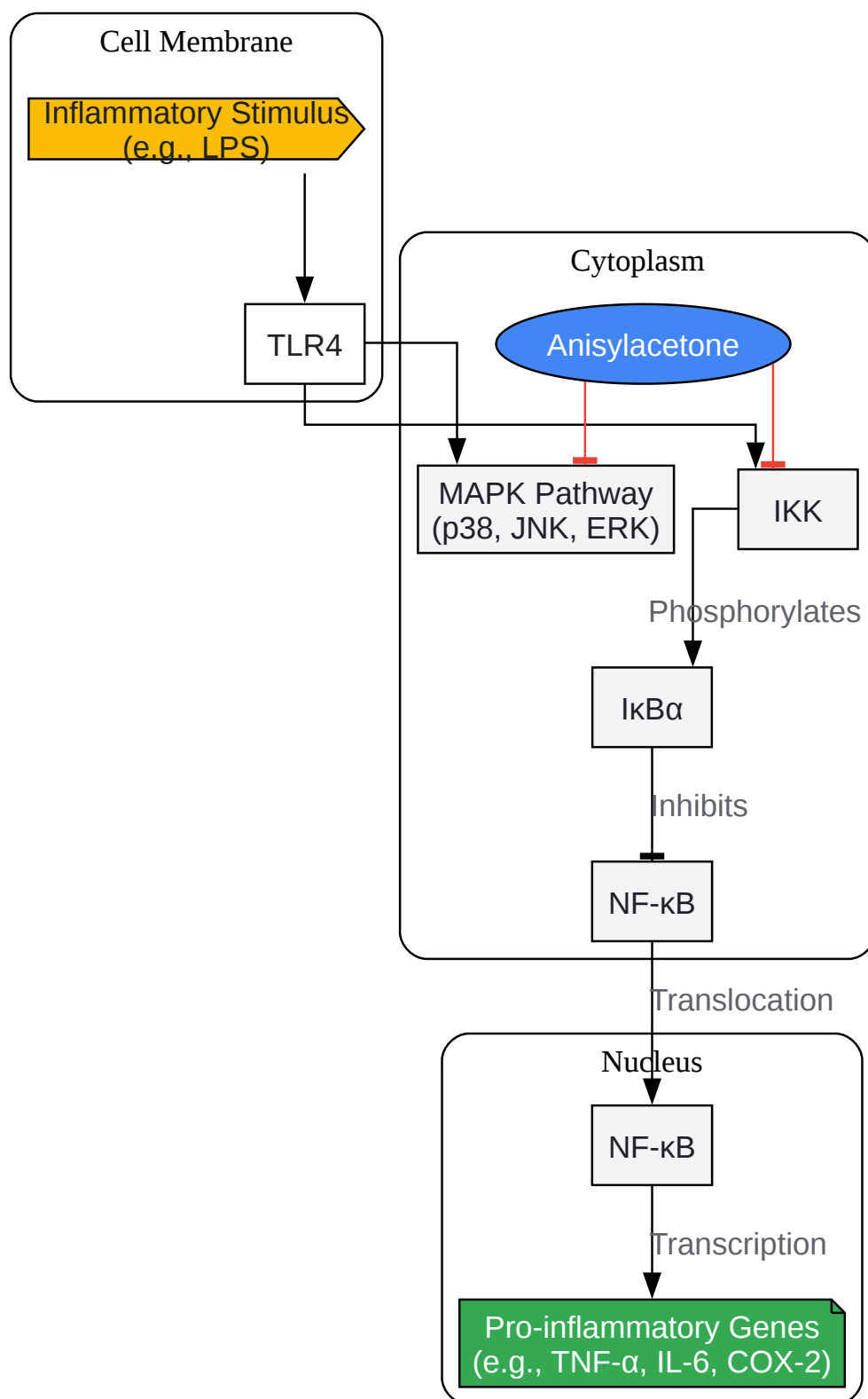
Procedure:

- Seed the leukemia cells into a 96-well plate at a suitable density.
- Add various concentrations of **Anisylacetone** to the wells. Include a vehicle control and a positive control (a known cytotoxic agent).
- Incubate the plate for 48-72 hours.

- Add the MTS reagent to each well and incubate for 1-4 hours, or until a color change is observed.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value of **Anisylacetone**.

Hypothetical Signaling Pathway for Anti-Inflammatory Action

While the direct signaling pathways of **Anisylacetone** are not yet fully elucidated, research on structurally related compounds such as zingerone suggests potential anti-inflammatory mechanisms. A hypothetical pathway, based on the known actions of similar phenolic ketones, may involve the modulation of the NF-κB and MAPK signaling cascades.



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A hypothetical anti-inflammatory signaling pathway for **Anisylacetone**.

This diagram illustrates a potential mechanism where **Anisylacetone** may inhibit the activation of the MAPK and NF- κ B pathways, leading to a downstream reduction in the expression of pro-inflammatory genes. This proposed pathway is based on the known anti-inflammatory effects of structurally similar compounds and requires experimental validation for **Anisylacetone**.

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